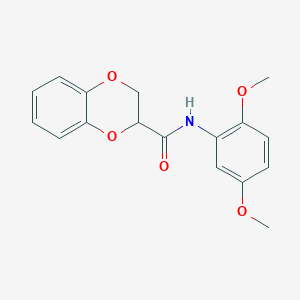

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

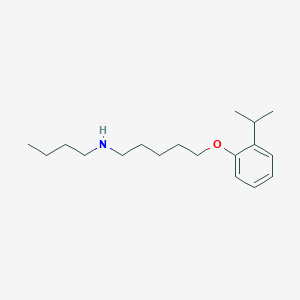

The compound “N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic molecule. It contains a benzodioxine ring, which is a type of oxygen-containing heterocycle, attached to a carboxamide group via a phenyl ring that is substituted with two methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxine and carboxamide functional groups, as well as the methoxy-substituted phenyl ring. These groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar benzodioxine and phenyl rings would likely give the compound both polar and nonpolar characteristics .Mechanism of Action

Target of Action

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a derivative of the phenethylamine class of compounds, which are known to have diverse biological activities . The primary targets of these compounds are often the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and perception.

Mode of Action

The compound interacts with its targets, the 5-HT2A and 5-HT2C receptors, as an agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell. The activation of these receptors can result in various changes, including alterations in the release of neurotransmitters and modulation of neuronal firing rates.

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, several biochemical pathways are affected. One of the key pathways influenced is the dopaminergic signaling pathway in the nucleus accumbens . This pathway plays a crucial role in reward-related behaviors and is often implicated in substance use disorders. Additionally, the compound may also influence the glutamatergic system, which is involved in cognitive functions such as learning and memory .

Pharmacokinetics

Similar compounds are known to be extensively metabolized in the liver, primarily by cytochrome p450 (cyp) enzymes and udp-glucuronosyltransferase (ugt) enzymes . These metabolic processes can significantly impact the bioavailability of the compound, influencing its potency and duration of action.

Result of Action

The activation of serotonin receptors by N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can lead to a range of molecular and cellular effects. These may include alterations in neurotransmitter release, changes in neuronal firing rates, and modulation of various signaling pathways . These changes can result in a variety of physiological effects, potentially including alterations in mood, perception, and cognition.

Future Directions

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-20-11-7-8-13(21-2)12(9-11)18-17(19)16-10-22-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUAKXZHAFSFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383075 |

Source

|

| Record name | N-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

CAS RN |

6049-07-6 |

Source

|

| Record name | N-(2,5-Dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)

![1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4889170.png)

![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)

![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B4889236.png)

![1-methyl-5-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4889244.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889249.png)

![2,2,3,3-tetrafluoropropyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B4889261.png)